6-Chloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

Medicinal chemistry Synthetic methodology Kinase inhibitor design

6-Chloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1443286-90-5; molecular formula C₁₁H₁₃ClN₄O; MW ~252.7 g/mol) is a heterocyclic building block belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery. The compound features three distinguishing structural elements: a chlorine at the C6 position serving as a reactive handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, a methyl group at C3 that functions as a hydrophobic anchor in kinase ATP-binding pockets, and a tetrahydro-2H-pyran-2-yl (THP) protecting group at the N1 position that masks the pyrazole NH from undesired side reactions during downstream synthetic elaboration.

Molecular Formula C11H13ClN4O
Molecular Weight 252.70 g/mol
Cat. No. B13025482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC11H13ClN4O
Molecular Weight252.70 g/mol
Structural Identifiers
SMILESCC1=NN(C2=NC(=NC=C12)Cl)C3CCCCO3
InChIInChI=1S/C11H13ClN4O/c1-7-8-6-13-11(12)14-10(8)16(15-7)9-4-2-3-5-17-9/h6,9H,2-5H2,1H3
InChIKeyHZFCDHMJGNPWKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine: Core Characteristics and Procurement Context


6-Chloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1443286-90-5; molecular formula C₁₁H₁₃ClN₄O; MW ~252.7 g/mol) is a heterocyclic building block belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery . The compound features three distinguishing structural elements: a chlorine at the C6 position serving as a reactive handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, a methyl group at C3 that functions as a hydrophobic anchor in kinase ATP-binding pockets, and a tetrahydro-2H-pyran-2-yl (THP) protecting group at the N1 position that masks the pyrazole NH from undesired side reactions during downstream synthetic elaboration . The pyrazolo[3,4-d]pyrimidine core is a well-established purine bioisostere, with derivatives reported as inhibitors of CDK2, Src, Abl, BRAF, VEGFR-2, GSK-3β, and other clinically relevant kinases .

Why 6-Chloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Replaced by Common In-Class Analogs


Pyrazolo[3,4-d]pyrimidine building blocks are not interchangeable because the position and identity of each substituent dictate both the synthetic accessibility of downstream derivatives and the biological target profile of final compounds. The N1-THP protecting group is essential for preventing competing reactivity at the pyrazole NH during C4 and C6 elaboration; the unprotected analog (6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, CAS 871254-63-6) exhibits N1-H acidity that leads to complex mixtures under alkylation or cross-coupling conditions . The C6-Cl position is sterically and electronically distinct from C4-Cl: C6 is more accessible for SNAr displacement and Suzuki-Miyaura coupling, while C4-Cl analogs (e.g., CAS 91446-15-0) direct functionalization toward different vectors in the kinase binding pocket . The C3-methyl group versus C3-bromo (e.g., CAS 1630794-88-5) alters both the electronic character of the heterocyclic core and the hydrophobic contact surface available for target engagement; docking studies have explicitly demonstrated that C3-methyl participates in substantial hydrophobic interactions within enzyme active sites . Substituting any one of these three positions with a different group changes both the synthetic route and the biological outcome—often irreversibly.

6-Chloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine: Head-to-Head Comparative Evidence for Scientific Selection


N1-THP Protection Eliminates Competing N1-H Reactivity Versus Unprotected Analog

The N1-THP protecting group on the target compound prevents the pyrazole NH from participating in undesired alkylation, acylation, or metal-catalyzed cross-coupling side reactions that complicate product purification when using the unprotected analog 6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 871254-63-6). Vendor technical descriptions for the structurally analogous 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine explicitly state: 'To prevent side reactions at the 1-NH position of the pyrazolo[3,4-d]pyrimidine, the nitrogen is protected by reaction with tetrahydro-2H-pyran-2-yl (THP) group' . Without this protection, the unprotected analog requires careful stoichiometric control and often yields inseparable mixtures of N1- and N2-alkylated products under standard diversification conditions .

Medicinal chemistry Synthetic methodology Kinase inhibitor design

C6-Chlorine Enables Late-Stage Diversification via SNAr and Cross-Coupling Versus C4-Chloro Regioisomer

The C6-chlorine substituent on the pyrimidine ring of pyrazolo[3,4-d]pyrimidines has been demonstrated to serve as a versatile handle for nucleophilic displacement and palladium-catalyzed cross-coupling reactions . In contrast, the C4-chloro regioisomer (4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine, CAS 91446-15-0) is primarily deployed as a precursor for GGPPS inhibitors and c-Src kinase inhibitors where the C4 vector is specifically required for hinge-region binding . Microwave-assisted divergent synthesis studies have shown that C6-substitution can be executed at a late synthetic stage via Suzuki-Miyaura coupling, enabling efficient SAR exploration of 1,3,6-trisubstituted pyrazolo[3,4-d]pyrimidines . The C6-Cl also undergoes direct SNAr with amines more readily than C4-Cl due to lower steric hindrance and favorable electronic alignment with the pyrimidine ring nitrogen atoms .

Cross-coupling Nucleophilic aromatic substitution Library synthesis

C3-Methyl Hydrophobic Anchor Versus C3-Bromo: Impact on Target Engagement and Synthetic Strategy

The C3-methyl group on the target compound serves as a hydrophobic anchor that engages lipophilic pockets in kinase and enzyme active sites. Docking studies of pyrazolo[3,4-d]pyrimidine-based DHFR/TS dual inhibitors have explicitly demonstrated that the C3-methyl group participates in substantial hydrophobic interactions within the target active site . In contrast, the 3-bromo analog (3-bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine, CAS 1630794-88-5) presents a larger halogen atom that can engage in halogen bonding but also introduces a second reactive site for cross-coupling, complicating chemoselective C6 functionalization . The C3-bromo substituent can undergo oxidative addition with Pd(0) catalysts, competing with intended C6-Cl reactivity during Suzuki-Miyaura or Buchwald-Hartwig reactions, whereas the C3-methyl group is inert under these conditions, ensuring unambiguous chemoselectivity .

Kinase inhibitor SAR Hydrophobic interactions DHFR/TS dual inhibition

Antiproliferative Activity of the C6-Cl/C3-CH₃ Core Scaffold: Baseline Cytotoxicity Data for the Unprotected Analog

The unprotected analog 6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 871254-63-6) has been profiled for antiproliferative activity against a panel of human cancer cell lines, providing a baseline for the biological potential of the C6-Cl/C3-CH₃ substitution pattern . This compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a clinically validated oncology target, and xanthine oxidase . These data establish the intrinsic biological relevance of the core scaffold that the THP-protected target compound is designed to elaborate upon. While the THP group temporarily masks biological activity, the underlying scaffold's cytotoxicity profile informs target product profiles for final deprotected derivatives.

Anticancer Cytotoxicity CDK2 inhibition

Patent Prevalence and Industrial Validation of the Pyrazolo[3,4-d]pyrimidine C6-Cl/C3-CH₃ Scaffold

The core scaffold 6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (the deprotected analog) is cited in 70 patents according to PubChemLite annotation , indicating broad industrial adoption as a key intermediate for kinase inhibitor programs. Structure-based optimization studies of pyrazolo[3,4-d]pyrimidines as Abl inhibitors have demonstrated that insertion of halogen substituents with various substitution patterns led to a significant improvement of leukemia cell growth inhibition and to an increase of up to one order of magnitude in affinity toward Abl . This validates the C6-Cl substituent as a critical structural feature for achieving potent kinase inhibition upon further elaboration. The THP-protected version of this scaffold (the target compound) provides the same core with the additional benefit of N1 protection for streamlined synthesis, combining the validated pharmacophore with optimal synthetic accessibility.

Patent landscape Industrial relevance Kinase inhibitor IP

Optimal Application Scenarios for 6-Chloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine Based on Comparative Evidence


Kinase Inhibitor Library Synthesis via Late-Stage C6 Diversification

The compound is ideally suited for medicinal chemistry groups generating 1,3,6-trisubstituted pyrazolo[3,4-d]pyrimidine libraries targeting the solvent-exposed or ribose-binding regions of kinase ATP pockets. The N1-THP protection ensures that C6 Suzuki-Miyaura or Buchwald-Hartwig couplings proceed without N1 competition, while the C3-methyl provides a fixed hydrophobic anchor. This application is validated by the microwave-assisted divergent synthesis methodology that specifically employs N1-alkylation followed by C6 cross-coupling as the key diversification sequence . The resulting derivatives are positioned to achieve the low-nanomolar potency demonstrated by advanced pyrazolo[3,4-d]pyrimidine kinase inhibitors (e.g., BRAFᵛ⁶⁰⁰ᴱ IC₅₀ = 23.6 nM ).

Targeted Synthesis of CDK2 or GSK-3β Inhibitor Candidates

The C6-Cl/C3-CH₃ core scaffold has established activity against CDK2, a validated oncology target . The THP-protected building block enables C4-amination or C6-arylation to access the substitution patterns that yielded the most potent dual CDK2/GSK-3β inhibitors (5g: CDK2 IC₅₀ = 0.128 µM, GSK-3β IC₅₀ = 0.160 µM ). The C3-methyl group is retained throughout the synthetic sequence and contributes to target binding as demonstrated by docking studies of related analogs . Researchers should select this building block when the synthetic route requires N1 protection to survive C4 or C6 functionalization conditions.

DHFR/TS Dual Inhibitor Development Programs

Pyrazolo[3,4-d]pyrimidine-based glutamate analogs with C3-methyl substitution have demonstrated dual DHFR/TS inhibitory activity with IC₅₀ values of 2.41 µM and 8.88 µM, respectively . Docking studies have confirmed that the C3-methyl group participates in substantial hydrophobic interactions within both enzyme active sites. The THP-protected target compound provides a direct entry point for synthesizing N1-functionalized analogs of this chemotype, with the THP group serving as a traceless protecting group that can be removed under mild acidic conditions to reveal the free N1-H for subsequent alkylation or arylation.

Process Chemistry and Scale-Up of Key Intermediates for Preclinical Candidates

For process chemistry groups scaling up pyrazolo[3,4-d]pyrimidine-based preclinical candidates, the target compound offers a strategic advantage: the THP group is one of the most cost-effective protecting groups in organic synthesis and can be selectively removed using mild conditions (LiCl/H₂O/DMSO at 90 °C or dilute aqueous acid) . This is in contrast to SEM or benzyl protecting groups that require harsher deprotection conditions (fluoride sources or hydrogenolysis). The C6-Cl handle enables late-stage installation of the pharmacophore, allowing a convergent synthetic strategy that reduces the number of linear steps and improves overall yield compared to routes starting from the unprotected analog where protecting group introduction and removal add two additional steps .

Quote Request

Request a Quote for 6-Chloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.